REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].S(=O)(O)[O-].[OH:10][CH2:11][C:12]([CH2:14]O)=O.Cl.N[C@H](C(O)=O)CS.Cl.Cl.[NH2:26][C:27]1[N:32]=[C:31]([NH2:33])[C:30]([NH2:34])=[C:29]([NH2:35])[N:28]=1>O>[NH2:26][C:27]1[N:32]=[C:31]([NH2:33])[C:30]2[C:29](=[N:35][CH:14]=[C:12]([CH2:11][OH:10])[N:34]=2)[N:28]=1 |f:0.1,4.5,6.7.8|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)CO
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1=NC(=C(C(=N1)N)N)N
|
Type
|
CUSTOM
|
Details
|
with energic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared at room temperature in a 2 liter three-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer
|
Type
|
CUSTOM
|
Details
|
air-bubbling
|
Type
|
DISSOLUTION
|
Details
|
A solution of 8 g of selenium dioxide dissolved in the minimum amount of water
|
Type
|
ADDITION
|
Details
|
Half of this solution was added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
immediately after the addition of the tetraaminopyrimidine solution
|
Type
|
CUSTOM
|
Details
|
the other half 4-7 hours
|
Duration
|
5.5 (± 1.5) h
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |